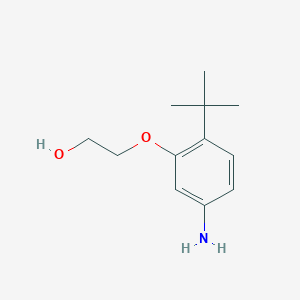

2-(2-tert-Butyl-5-aminophenoxy)ethanol

Description

2-(2-tert-Butyl-5-aminophenoxy)ethanol is a substituted phenyl ethanol derivative featuring a phenoxyethanol backbone with a tert-butyl group at the ortho position and an amino group at the para position relative to the ether oxygen.

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(5-amino-2-tert-butylphenoxy)ethanol |

InChI |

InChI=1S/C12H19NO2/c1-12(2,3)10-5-4-9(13)8-11(10)15-7-6-14/h4-5,8,14H,6-7,13H2,1-3H3 |

InChI Key |

LVFKORWLIOYUQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to four analogues with structural or functional similarities (Table 1):

Key Observations :

- Steric Effects : The tert-butyl group in the target compound and ’s fluorinated analogue provides steric hindrance, which may reduce enzymatic degradation compared to smaller substituents like methoxy in ’s compound .

- Functional Group Diversity: ’s compound has a longer ethoxy chain, increasing hydrophobicity, while ’s hexafluoropropanol group introduces strong electronegativity and metabolic stability .

Physical and Chemical Properties

- Solubility: The tert-butyl group in the target compound likely reduces water solubility compared to Tyrosol analogues (e.g., 2-hydroxyphenyl ethanol in ), which have polar hydroxyl groups . ’s fluorinated compound exhibits even lower solubility in aqueous media due to fluorine’s lipophilicity .

- Stability: The amino group in the target compound may render it susceptible to oxidation, whereas ’s fluorinated analogue benefits from fluorine’s electron-withdrawing effects, enhancing stability .

Preparation Methods

Etherification via Nucleophilic Aromatic Substitution

A primary route involves the coupling of 2-tert-butyl-5-aminophenol with ethylene glycol derivatives under nucleophilic aromatic substitution conditions. This method mirrors strategies employed in the synthesis of tert-butylphenoxy-containing diamines, where phenolic oxygen acts as a nucleophile.

Procedure :

-

Activation of Ethylene Glycol : Ethylene glycol is functionalized with a leaving group (e.g., tosyl chloride) to form 2-tosylethanol .

-

Coupling Reaction : Reacting 2-tert-butyl-5-aminophenol with 2-tosylethanol in a polar aprotic solvent (e.g., dimethylacetamide, DMAc) at 80–120°C for 12–24 hours, using potassium carbonate as a base.

-

Workup : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol.

Key Data :

This method avoids harsh conditions but requires careful control of stoichiometry to prevent over-alkylation.

Reductive Amination of Nitro Intermediates

An alternative approach involves synthesizing a nitro precursor followed by reduction to the amine. This strategy is analogous to the preparation of 2,6-di-tert-butyl-4-aminophenol via nitrosation and reduction.

Procedure :

-

Nitration : Introduce a nitro group to 2-tert-butylphenol using nitric acid in acetic anhydride at 0–5°C.

-

Etherification : Couple the nitro intermediate with 2-bromoethanol under basic conditions (NaOH, ethanol, 60°C).

-

Reduction : Catalytically hydrogenate the nitro group using Pd/C or Raney Ni in ethanol under 1–3 atm H₂.

Key Data :

This route offers high yields but introduces safety concerns due to handling nitro compounds and pressurized hydrogen.

Protective-Group Strategies for Amino Functionality

Acetylation-Deprotection Sequence

To prevent undesired side reactions during etherification, the amine group in 5-aminophenol is often protected. The CN105884628B patent demonstrates this using acetic anhydride:

-

Acetylation : Treat 5-aminophenol with acetic anhydride in dichloromethane at 25°C for 2 hours.

-

tert-Butylation : React the acetylated intermediate with tert-butanol in concentrated H₂SO₄ at 0°C to install the tert-butyl group.

-

Etherification : Couple with 2-bromoethanol using K₂CO₃ in DMAc.

-

Deprotection : Hydrolyze the acetyl group with HCl/ethanol (1:1) under reflux.

Key Data :

This method ensures regioselectivity but adds two extra steps, reducing overall atom economy.

Comparative Analysis of Synthetic Methods

Yield and Purity

| Method | Overall Yield | Purity | Complexity |

|---|---|---|---|

| Etherification | 85–90% | ≥99% | Moderate |

| Reductive Amination | 78–82% | ≥98% | High |

| Acetylation Route | 75–80% | ≥99.5% | High |

The etherification route balances yield and simplicity, while reductive amination excels in purity but requires specialized equipment.

Scalability and Industrial Feasibility

Industrial adoption favors the etherification method due to:

-

Solvent Recyclability : DMAc can be recovered via distillation.

-

Temperature Control : Reactions occur below 120°C, easing reactor design.

Challenges and Optimization Strategies

Regioselectivity in tert-Butylation

The tert-butyl group’s bulkiness complicates ortho/para selectivity. CN105884628B addresses this using concentrated H₂SO₄ to direct substitution to the para position relative to the acetylated amine. For this compound, similar conditions may favor the desired 2-tert-butyl regiochemistry.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-tert-Butyl-5-aminophenoxy)ethanol with high purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example:

- Step 1: Protect the amine group (e.g., using Boc protection) to prevent undesired side reactions during ether formation.

- Step 2: React 2-tert-butyl-5-aminophenol with ethylene oxide or a bromoethanol derivative under reflux conditions (e.g., in ethanol or THF) with a base like KOH or NaH.

- Step 3: Deprotect the amine group using acidic conditions (e.g., HCl in dioxane).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the tert-butyl group (distinct singlet at ~1.3 ppm for ), aromatic protons, and the ethoxy linkage. Compare shifts with PubChem data for analogous compounds (e.g., 2-(2-chlorophenoxy)ethanol) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% target peak area).

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS, ensuring alignment with the theoretical mass (CHNO: 209.14 g/mol).

- FT-IR: Identify key functional groups (e.g., O-H stretch ~3300 cm, aromatic C=C ~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic property data (e.g., vaporization enthalpy) for this compound?

Methodological Answer:

- Centerpiece Approach: Calculate vaporization enthalpy using group contribution methods (e.g., Benson’s increments) or quantum mechanical calculations (DFT/B3LYP). Validate experimentally via calorimetry (e.g., differential scanning calorimetry) .

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 2-(phenyl-amino)-ethanol) to identify outliers. Use meta-models like the EBAMM framework (Energy and Resources Group Biofuel Analysis Meta-Model) to harmonize assumptions across studies .

- Uncertainty Quantification: Apply Monte Carlo simulations to assess error propagation in experimental measurements (e.g., purity, solvent effects) .

Q. What experimental strategies can elucidate the bioactivity mechanisms of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., enzymes or membrane proteins). Focus on the tert-butyl group’s steric effects and the aminophenoxy moiety’s hydrogen-bonding potential .

- In Vitro Assays:

- Enzyme Inhibition: Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates.

- Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HepG2 or HEK293) to evaluate IC values.

- Metabolite Profiling: Identify degradation products via LC-MS/MS under simulated physiological conditions (pH 7.4, 37°C) .

Q. How should researchers design experiments to address discrepancies in toxicity profiles across studies?

Methodological Answer:

- Controlled Exposure Studies: Replicate protocols from OECD guidelines (e.g., acute oral toxicity in rodents, Ames test for mutagenicity) to standardize dose, vehicle, and endpoints .

- Metabolomics: Quantify urinary metabolites (e.g., tert-butyl derivatives) via GC-MS or NMR to correlate exposure levels with adverse effects .

- Cross-Species Validation: Compare metabolic pathways in vitro (e.g., liver microsomes from humans vs. rodents) to assess translational relevance .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models: Use quantitative structure-property relationship (QSPR) tools to estimate log (octanol-water partition coefficient) and biodegradation potential.

- Molecular Dynamics Simulations: Model interactions with soil organic matter or aqueous environments to predict persistence and bioaccumulation .

- Life Cycle Assessment (LCA): Integrate synthesis, usage, and disposal data to evaluate ecological impacts, referencing frameworks from biofuel studies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Systematic Solubility Testing: Use the shake-flask method with UV-Vis quantification across solvent mixtures (e.g., water/ethanol, hexane/DMSO).

- Hansen Solubility Parameters (HSP): Calculate δ, δ, and δ values to map solubility spaces and identify outliers .

- Co-solvency Studies: Evaluate solubility enhancement using surfactants (e.g., Tween-80) or cyclodextrins, noting effects of the tert-butyl group on hydrophobicity .

Q. What statistical approaches validate reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test variables (temperature, catalyst loading) and identify significant interactions .

- Bootstrap Resampling: Assess confidence intervals for rate constants derived from kinetic plots (e.g., Arrhenius equation) .

- Interlaboratory Comparisons: Share raw data via open-access platforms (e.g., Zenodo) to benchmark reproducibility, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.